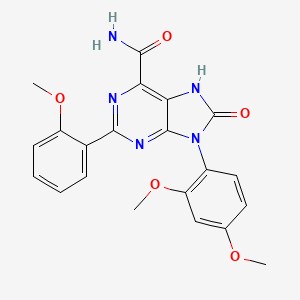
9-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O5 with a molecular weight of approximately 421.4 g/mol. The structure features a purine core substituted with two methoxyphenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 898422-63-4 |
Anticancer Activity
Research has indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
- MCF-7 Cell Line : Exhibited an IC50 value of approximately 0.46 µM, indicating potent cytotoxicity against breast cancer cells.
- NCI-H460 Cell Line : Demonstrated an IC50 value of about 0.39 µM, suggesting effectiveness against lung cancer cells.
These findings are consistent with studies on similar compounds that highlight the importance of methoxy substitutions in enhancing anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition zones in disk diffusion assays. The results suggest that it could be effective as an antibacterial agent.
Case Studies and Research Findings
-
Case Study on MCF-7 Cell Line :
- Objective : To evaluate the cytotoxic effects of the compound.
- Method : MTT assay was performed to determine cell viability.
- Results : The compound exhibited a significant reduction in cell viability at low concentrations (IC50 = 0.46 µM), indicating strong anticancer activity.
-
Anti-inflammatory Assay :
- Objective : To assess the inhibition of TNF-alpha production.
- Method : ELISA was used to quantify cytokine levels in treated macrophages.
- Results : A marked decrease in TNF-alpha levels was observed, suggesting potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Evaluation :
- Objective : To test the efficacy against common bacterial pathogens.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant antibacterial activity with clear inhibition zones against tested strains.
属性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-11-8-9-13(15(10-11)31-3)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-6-4-5-7-14(12)30-2/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYVNXTYUGWLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














